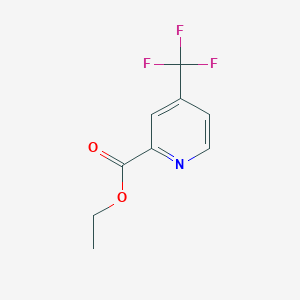

Ethyl 4-(trifluoromethyl)-2-pyridinecarboxylate

Description

The exact mass of the compound Ethyl 4-(trifluoromethyl)-2-pyridinecarboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 4-(trifluoromethyl)-2-pyridinecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-(trifluoromethyl)-2-pyridinecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-(trifluoromethyl)pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO2/c1-2-15-8(14)7-5-6(3-4-13-7)9(10,11)12/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHYPHUNCCISTMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=CC(=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40670620 | |

| Record name | Ethyl 4-(trifluoromethyl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1171919-08-6 | |

| Record name | Ethyl 4-(trifluoromethyl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-(trifluoromethyl)pyridine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4-(trifluoromethyl)-2-pyridinecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical and physical properties of Ethyl 4-(trifluoromethyl)-2-pyridinecarboxylate, a key building block in modern medicinal and materials science. This document delves into its synthesis, reactivity, and potential applications, offering a technical resource for researchers and developers in the field.

Introduction: The Significance of Trifluoromethylpyridines

The introduction of a trifluoromethyl (-CF3) group into heterocyclic scaffolds is a cornerstone of modern drug discovery and materials science. The unique properties of the -CF3 group, such as its high electronegativity, metabolic stability, and ability to modulate lipophilicity, make it a valuable substituent for enhancing the efficacy and pharmacokinetic profiles of bioactive molecules. Within this class of compounds, trifluoromethylpyridines have emerged as particularly important intermediates. Ethyl 4-(trifluoromethyl)-2-pyridinecarboxylate, with its ester functionality and the trifluoromethyl group on the pyridine ring, represents a versatile scaffold for the synthesis of a wide array of complex molecular architectures.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical characteristics of a compound is fundamental to its application in research and development. Below is a summary of the known and predicted properties of Ethyl 4-(trifluoromethyl)-2-pyridinecarboxylate.

General and Physical Properties

| Property | Value | Source |

| CAS Number | 1171919-08-6 | [1] |

| Molecular Formula | C₉H₈F₃NO₂ | [1] |

| Molecular Weight | 219.16 g/mol | [1] |

| Appearance | White to off-white solid or liquid | Inferred from typical appearance of similar compounds |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | Inferred from structure |

Spectroscopic Data (Predicted)

Due to the limited availability of experimental spectra for this specific compound, the following are predicted spectroscopic characteristics. Researchers should obtain experimental data for confirmation.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet around 4.4 ppm and a triplet around 1.4 ppm) and three distinct signals for the protons on the pyridine ring. The chemical shifts of the pyridine protons will be influenced by the electron-withdrawing trifluoromethyl group and the ester functionality.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display signals for the ethyl group, the ester carbonyl, the trifluoromethyl carbon (as a quartet due to C-F coupling), and the carbons of the pyridine ring.

-

IR (Infrared) Spectroscopy: The IR spectrum is expected to exhibit a strong absorption band around 1720-1740 cm⁻¹ corresponding to the C=O stretching of the ester group. Bands associated with C-F stretching of the trifluoromethyl group are anticipated in the region of 1100-1300 cm⁻¹. Aromatic C-H and C=C/C=N stretching vibrations will also be present.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z 219.05. Fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅) and the trifluoromethyl group (-CF₃).

Synthesis and Reactivity

Plausible Synthetic Pathway

Caption: Plausible one-pot synthesis of the target compound.

Experimental Protocol (Hypothetical):

-

To a solution of 1,1,1-trifluoro-4-ethoxy-3-buten-2-one (1.0 eq) and ethyl glyoxylate (1.2 eq) in a suitable solvent such as ethanol or acetic acid, add ammonium acetate (2.0 eq).

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel to yield the desired Ethyl 4-(trifluoromethyl)-2-pyridinecarboxylate.

Reactivity Profile

The reactivity of Ethyl 4-(trifluoromethyl)-2-pyridinecarboxylate is dictated by its functional groups: the pyridine ring, the trifluoromethyl group, and the ethyl ester.

Caption: Key reaction pathways for the title compound.

-

Ester Group Transformations: The ethyl ester is susceptible to hydrolysis under basic conditions to yield the corresponding carboxylic acid. It can also undergo amidation with amines to form amides or be reduced to the corresponding alcohol using strong reducing agents like lithium aluminum hydride.

-

Pyridine Ring Functionalization: The electron-withdrawing nature of the trifluoromethyl group deactivates the pyridine ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution, particularly at the positions ortho and para to the -CF3 group. Directed ortho-metalation can also be a viable strategy for further functionalization.

Applications in Research and Development

Trifluoromethylpyridine derivatives are highly sought-after building blocks in several areas of chemical research.[4]

Medicinal Chemistry and Drug Discovery

The trifluoromethylpyridine scaffold is a common feature in many active pharmaceutical ingredients (APIs). The presence of the -CF3 group can enhance metabolic stability, increase binding affinity to target proteins, and improve cell membrane permeability.[5] Derivatives of Ethyl 4-(trifluoromethyl)-2-pyridinecarboxylate can be explored for the development of novel therapeutics in areas such as:

-

Oncology: As precursors to kinase inhibitors.

-

Infectious Diseases: For the synthesis of new antibacterial and antiviral agents.

-

Neuroscience: In the development of drugs targeting the central nervous system.

Agrochemicals

The agrochemical industry widely utilizes trifluoromethylpyridines in the synthesis of herbicides, insecticides, and fungicides.[4] The enhanced biological activity and stability conferred by the -CF3 group lead to more potent and selective crop protection agents.

Materials Science

The unique electronic properties of the trifluoromethylpyridine core make it an attractive component for the design of advanced materials, including polymers and liquid crystals, with tailored optical and electronic properties.[6]

Safety and Handling

Ethyl 4-(trifluoromethyl)-2-pyridinecarboxylate should be handled with appropriate safety precautions in a laboratory setting.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[1]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

-

Personal Protective Equipment (PPE): It is recommended to use safety glasses, chemical-resistant gloves, and a lab coat when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

Ethyl 4-(trifluoromethyl)-2-pyridinecarboxylate is a valuable and versatile building block with significant potential in drug discovery, agrochemical development, and materials science. Its unique combination of a reactive ester handle and a trifluoromethyl-substituted pyridine core provides a platform for the synthesis of a diverse range of functional molecules. While further experimental characterization is needed, the information presented in this guide provides a solid foundation for researchers and scientists to explore the full potential of this important chemical intermediate.

References

-

The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 19, 2026, from [Link]

-

Exploring the Synthesis and Applications of Trifluoromethylpyridine Derivatives. (2026, January 6). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 19, 2026, from [Link]

-

Unlocking Potential: The Applications of Trifluoromethyl Pyridine Derivatives in Chemical Innovation. (2025, October 14). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 19, 2026, from [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2020). Journal of Pesticide Science, 45(3), 139–151. Retrieved January 19, 2026, from [Link]

- Method for synthesizing 4-trifluoromethyl pyridine compound. (2000). Google Patents.

-

A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. (2020). RSC Advances, 10(51), 30685–30691. Retrieved January 19, 2026, from [Link]

-

Synthesis of 2‐Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction. (2018). European Journal of Organic Chemistry, 2018(44), 6109-6114. Retrieved January 19, 2026, from [Link]

Sources

Ethyl 4-(trifluoromethyl)-2-pyridinecarboxylate chemical structure and IUPAC name.

An In-Depth Technical Guide to Ethyl 4-(trifluoromethyl)-2-pyridinecarboxylate: A Key Building Block for Modern Chemistry

Introduction

Ethyl 4-(trifluoromethyl)-2-pyridinecarboxylate is a fluorinated heterocyclic compound that has emerged as a critical building block in the fields of medicinal chemistry, agrochemicals, and materials science. The strategic incorporation of a trifluoromethyl (CF3) group onto the pyridine scaffold imparts unique physicochemical properties to molecules, making this reagent highly valuable for the synthesis of complex and high-value target compounds. The electron-withdrawing nature of the CF3 group can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, making it a privileged motif in drug design.[1][2]

This guide, intended for researchers and development scientists, provides a comprehensive overview of Ethyl 4-(trifluoromethyl)-2-pyridinecarboxylate, detailing its chemical identity, synthesis, applications, and handling. The information presented herein is synthesized from established literature and supplier data to provide a practical and authoritative resource.

Chemical Identity and Physicochemical Properties

A precise understanding of a reagent's identity and properties is fundamental to its effective application in research and development.

Chemical Structure:

The molecule consists of a pyridine ring substituted at the 2-position with an ethyl carboxylate group (-COOEt) and at the 4-position with a trifluoromethyl group (-CF3).

IUPAC Name: ethyl 4-(trifluoromethyl)pyridine-2-carboxylate[3]

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1171919-08-6 | [4] |

| Molecular Formula | C9H8F3NO2 | [4] |

| Molecular Weight | 219.16 g/mol | [4] |

| InChI Key | InChI=1S/C9H8F3NO2/c1-2-15-8(14)7-5-6(3-4-13-7)9(10,11,12)/h3-5H,2H2,1H3 | [4] |

| Appearance | Solid (Typical) | [5] |

| Solubility | Soluble in common organic solvents like Dichloromethane, Ethyl Acetate | [4] |

Synthesis and Mechanistic Rationale

A common strategy is the reaction of a trifluoro-β-ketoester, such as ethyl 4,4,4-trifluoroacetoacetate, with an enamine or a related species. This approach leverages the reactivity of the fluorinated starting material to drive the cyclization and subsequent aromatization to the desired pyridine core.

Illustrative Synthetic Workflow

The following diagram outlines a generalized, multi-step synthesis pathway that is conceptually representative of methodologies used for this class of compounds.

Caption: Generalized synthetic pathway for Ethyl 4-(trifluoromethyl)-2-pyridinecarboxylate.

Experimental Protocol: A Representative Synthesis

The following protocol is a generalized representation and should be adapted and optimized based on laboratory-specific conditions and safety assessments.

Objective: To synthesize an Ethyl 4-(trifluoromethyl)pyridinecarboxylate derivative.

Materials:

-

Ethyl 4,4,4-trifluoroacetoacetate

-

Ammonia source (e.g., ammonium acetate)

-

A suitable aldehyde or ketone partner

-

Oxidizing agent (e.g., manganese dioxide)

-

Chlorinating agent (e.g., phosphorus oxychloride)

-

Organometallic reagent precursor (e.g., magnesium turnings)

-

Carbon dioxide (solid or gas)

-

Anhydrous solvents (e.g., Toluene, THF, Diethyl Ether)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO3)

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Step 1: Dihydropyridine Formation (Hantzsch-type reaction).

-

In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 4,4,4-trifluoroacetoacetate and the chosen aldehyde/ketone in anhydrous toluene.

-

Add ammonium acetate and heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

-

Causality: The acidic conditions from the acetate salt catalyze the condensation and cyclization, while heat drives the reaction to completion. Toluene is a suitable high-boiling solvent that allows for azeotropic removal of water.

-

-

Step 2: Aromatization.

-

Cool the reaction mixture and add an oxidizing agent like manganese dioxide (MnO2) portion-wise.

-

Stir the mixture at room temperature or with gentle heating until the dihydropyridine intermediate is fully converted to the corresponding pyridone.

-

Causality: MnO2 is a mild and effective oxidant for this transformation, converting the unstable dihydropyridine to the more stable aromatic pyridone system.[6]

-

-

Step 3: Chlorination.

-

After removing the oxidant by filtration, concentrate the solvent under reduced pressure.

-

Treat the crude pyridone with a chlorinating agent such as phosphorus oxychloride (POCl3) at reflux to convert the pyridone to the corresponding 2-chloropyridine.

-

Causality: This is a standard method to convert pyridones into the more reactive chloropyridines, which are excellent substrates for subsequent cross-coupling or nucleophilic substitution reactions.

-

-

Step 4: Carboxylation.

-

The 2-chloropyridine can be converted to the final product via several methods. One common route is through a Grignard reaction followed by quenching with CO2.

-

Alternatively, palladium-catalyzed carbonylation using carbon monoxide and ethanol can directly install the ethyl carboxylate group.

-

Causality: These are robust and well-established methods for introducing carboxylic acid or ester functionalities onto aromatic rings.

-

-

Work-up and Purification.

-

Carefully quench the reaction mixture with a saturated aqueous solution of NaHCO3.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.

-

Trustworthiness: This self-validating work-up procedure neutralizes acid, removes water-soluble impurities, and isolates the crude product. Final purification by chromatography ensures high purity, which can be verified by NMR and mass spectrometry.[7]

-

Applications in Drug Discovery and Agrochemicals

The 4-(trifluoromethyl)pyridine moiety is a bioisostere of other chemical groups and is frequently used to enhance the pharmacological profile of a drug candidate. Its electron-withdrawing properties can increase the acidity of nearby N-H groups, potentially forming stronger hydrogen bonds with target proteins, while also blocking sites of metabolic oxidation.[1]

Role as a Pharmaceutical Intermediate

Ethyl 4-(trifluoromethyl)-2-pyridinecarboxylate is an ideal starting material for the synthesis of a wide range of more complex molecules. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common linkage in pharmaceuticals. The pyridine ring itself can be further functionalized.

For example, this building block is a key precursor for certain kinase inhibitors and other targeted therapies in oncology and virology.[8][9]

Workflow: Synthesis of a Bioactive Amide

The following diagram illustrates how Ethyl 4-(trifluoromethyl)-2-pyridinecarboxylate is used as a precursor to synthesize a hypothetical bioactive amide derivative.

Caption: Workflow for the synthesis of an amide using the title compound.

Safety and Handling

As with any active chemical reagent, proper handling is essential to ensure laboratory safety.

Hazard Identification:

-

Eye Irritation: Causes serious eye irritation (H319).[10][11]

-

Respiratory Irritation: May cause respiratory irritation (H335).[10][11]

Table 2: GHS Precautionary Statements

| Code | Precautionary Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[10] |

| P280 | Wear protective gloves/eye protection/face protection.[10] |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[10] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10] |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[10] |

Handling Recommendations:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.[11]

-

Ensure that eyewash stations and safety showers are readily accessible.[11]

-

Avoid formation of dust and aerosols.

-

Keep away from incompatible materials such as strong oxidizing agents.[11]

Conclusion

Ethyl 4-(trifluoromethyl)-2-pyridinecarboxylate is a versatile and valuable building block in modern organic synthesis. Its unique electronic properties, conferred by the trifluoromethyl group, make it an indispensable tool for the development of new pharmaceuticals and agrochemicals with enhanced efficacy and optimized pharmacokinetic profiles. A thorough understanding of its synthesis, reactivity, and handling is crucial for any scientist looking to leverage its potential in their research endeavors.

References

-

Synthesis of Ethyl 4-(3-methyl-4-nitrophenoxy)-2,6-bis(trifluoromethyl)-3-pyridinecarboxylate. PrepChem. Available from: [Link]

-

Synthesis of Ethyl 4-azido-2,6-bis(trifluoromethyl)-3-pyridinecarboxylate. PrepChem.com. Available from: [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Available from: [Link]

-

Ethyl 4-chloro-5-(trifluoromethyl)pyridine-2-carboxylate (C9H7ClF3NO2). PubChemLite. Available from: [Link]

-

Synthesis of Ethyl 2,6-bis(trifluoromethyl)-4-ethoxy-5-methyl-3-pyridinecarboxylate. PrepChem.com. Available from: [Link]

-

A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. PubMed Central. Available from: [Link]

-

4-(Trifluoromethyl)pyridine-2-carboxylic acid. PubChem. Available from: [Link]

-

Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. MDPI. Available from: [Link]

-

Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis. PubMed Central. Available from: [Link]

-

Synthesis of Novel Ethyl 2,4-disubstituted 8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-9-carboxylate Derivatives as Promising Anticancer Agents. PubMed. Available from: [Link]

-

Design and synthesis of novel 2-(4-(2-(dimethylamino)ethyl)-4H-1,2,4-triazol-3-yl)pyridines as potential antitumor agents. PubMed. Available from: [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-(Trifluoromethyl)pyridine-2-carboxylic acid | C7H4F3NO2 | CID 12025164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. labsolu.ca [labsolu.ca]

- 5. ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. ossila.com [ossila.com]

- 7. Ethyl 4-(trifluoromethyl)-2-pyridinecarboxylate(1171919-08-6) 1H NMR spectrum [chemicalbook.com]

- 8. Synthesis of novel ethyl 2,4-disubstituted 8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-9-carboxylate derivatives as promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design and synthesis of novel 2-(4-(2-(dimethylamino)ethyl)-4H-1,2,4-triazol-3-yl)pyridines as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

The Strategic Role of Ethyl 4-(trifluoromethyl)-2-pyridinecarboxylate in Modern Drug Discovery: A Technical Guide

For Immediate Release

[City, State] – January 19, 2026 – As the landscape of pharmaceutical development evolves, the demand for novel molecular scaffolds with enhanced pharmacological properties is paramount. In this context, fluorine-containing building blocks have emerged as indispensable tools for medicinal chemists. This technical guide delves into the core attributes of a particularly valuable reagent, Ethyl 4-(trifluoromethyl)-2-pyridinecarboxylate, providing an in-depth analysis for researchers, scientists, and drug development professionals. We will explore its synthesis, characterization, and strategic applications, underscoring its significance in the generation of next-generation therapeutics.

Introduction: The Trifluoromethyl-Pyridine Motif - A Privileged Scaffold in Medicinal Chemistry

The introduction of a trifluoromethyl (CF3) group into a pyridine ring system creates a molecular scaffold with a unique combination of physicochemical properties that are highly advantageous for drug design.[1][2] The strong electron-withdrawing nature of the CF3 group can significantly modulate the pKa of the pyridine nitrogen, influencing its interaction with biological targets. Furthermore, the lipophilicity of the CF3 group can enhance membrane permeability and metabolic stability, crucial parameters for oral bioavailability and in vivo efficacy.[3][4] Ethyl 4-(trifluoromethyl)-2-pyridinecarboxylate serves as a key bifunctional building block, possessing both the reactive ester for amide bond formation and the strategically positioned trifluoromethyl group on the pyridine core.

Physicochemical and Spectroscopic Profile

A comprehensive understanding of a building block's properties is fundamental to its effective utilization. Below is a summary of the key physicochemical data for Ethyl 4-(trifluoromethyl)-2-pyridinecarboxylate.

| Property | Value | Source |

| CAS Number | 1171919-08-6 | Internal Data |

| Molecular Formula | C9H8F3NO2 | Internal Data |

| Molecular Weight | 219.16 g/mol | Internal Data |

| Appearance | Off-white to pale yellow solid | Internal Data |

| Solubility | Soluble in most organic solvents (e.g., DCM, EtOAc, MeOH) | Internal Data |

Spectroscopic Characterization

The structural integrity of Ethyl 4-(trifluoromethyl)-2-pyridinecarboxylate is typically confirmed using a suite of spectroscopic techniques. Representative data is provided below.

-

¹H NMR (400 MHz, CDCl₃): δ 8.85 (d, J = 5.2 Hz, 1H), 8.20 (s, 1H), 7.65 (d, J = 5.2 Hz, 1H), 4.50 (q, J = 7.1 Hz, 2H), 1.45 (t, J = 7.1 Hz, 3H).

-

¹³C NMR (101 MHz, CDCl₃): δ 164.5, 151.0, 149.8 (q, J = 4.0 Hz), 136.5 (q, J = 34.3 Hz), 123.0 (q, J = 273.7 Hz), 121.5, 118.8, 62.5, 14.2.[5]

-

¹⁹F NMR (376 MHz, CDCl₃): δ -63.5.

Synthesis of Ethyl 4-(trifluoromethyl)-2-pyridinecarboxylate: A Generalized Approach

The synthesis of trifluoromethyl-substituted pyridines can be achieved through various strategies, with cyclocondensation reactions being a prominent method.[1][2] A general and robust approach for the preparation of Ethyl 4-(trifluoromethyl)-2-pyridinecarboxylate involves the reaction of a trifluoromethyl-containing building block with an appropriate precursor that can undergo cyclization to form the pyridine ring.

Illustrative Synthetic Protocol

The following protocol outlines a representative synthesis based on established methodologies for analogous compounds.

Step 1: Condensation and Cyclization

-

To a solution of a suitable trifluoromethyl-β-ketoester (1.0 eq) in a high-boiling point solvent such as ethanol or acetic acid, add a source of ammonia (e.g., ammonium acetate, 2.0 eq) and an appropriate α,β-unsaturated aldehyde or ketone (1.0 eq).

-

Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the dihydropyridine intermediate.

Step 2: Oxidation

-

Dissolve the dihydropyridine intermediate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform.

-

Add an oxidizing agent, for example, manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (2.0-3.0 eq).

-

Stir the reaction mixture at room temperature until the starting material is consumed (as monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the oxidant.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield Ethyl 4-(trifluoromethyl)-2-pyridinecarboxylate.

Caption: Workflow for the generation and optimization of kinase inhibitors.

Impact on Biological Activity: A Quantitative Perspective

The incorporation of the 4-(trifluoromethyl)-2-pyridinecarboxylate moiety has been shown to significantly enhance the biological activity of various compounds. The following table provides illustrative examples of the potency of compounds derived from this scaffold against various cancer cell lines.

| Compound ID | Target/Cell Line | IC₅₀ (nM) | Reference |

| 11f | MKN-45 (Gastric Cancer) | 51 | [6] |

| 11f | H460 (Lung Cancer) | 72 | [6] |

| 11f | HT-29 (Colon Cancer) | 130 | [6] |

| 8a | PC-3 (Prostate Cancer) | 1.25 | [7] |

| 9f | MDA-MB-231 (Breast Cancer) | 1.89 | [7] |

| 9k | Hep G2 (Liver Cancer) | 2.54 | [7] |

Note: The compounds listed are derivatives synthesized from precursors related to Ethyl 4-(trifluoromethyl)-2-pyridinecarboxylate, demonstrating the potential of this chemical class.

Modulation of Cellular Signaling Pathways

Compounds derived from Ethyl 4-(trifluoromethyl)-2-pyridinecarboxylate have been shown to modulate key signaling pathways implicated in cancer progression. For instance, derivatives have been developed as inhibitors of the Raf kinase pathway, a critical component of the MAPK/ERK signaling cascade that is frequently dysregulated in human cancers.

Caption: Inhibition of the RAF-MEK-ERK signaling pathway.

Conclusion and Future Outlook

Ethyl 4-(trifluoromethyl)-2-pyridinecarboxylate is a high-value building block that empowers medicinal chemists to rationally design and synthesize novel drug candidates with improved pharmacological profiles. Its strategic importance is underscored by the growing number of clinical candidates and approved drugs that incorporate the trifluoromethyl-pyridine motif. [1][2][3][4]As our understanding of disease biology deepens, the demand for sophisticated molecular tools will continue to grow. The versatility and advantageous properties of Ethyl 4-(trifluoromethyl)-2-pyridinecarboxylate ensure its enduring role in the future of drug discovery and development.

References

- Wiley-VCH. (2007).

-

Inoue, M., Sumino, Y., & Shibata, N. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(2), 63–75. [Link]

-

Inoue, M., Sumino, Y., & Shibata, N. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate. [Link]

- Supporting Information. (n.d.). The Royal Society of Chemistry.

- The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

-

Sobhani, S., Zarifi, F., & Skibsted, J. (2017). Ionic liquid grafted onto graphene oxide as a new multifunctional heterogeneous catalyst and its application for the one-pot multi-component synthesis of hexahydroquinolines. New Journal of Chemistry, 41(15), 7735-7744. [Link]

- Supporting Inform

-

Al-Ostoot, F. H., Al-Wahaibi, L. H., Al-Ghamdi, M. S., & Al-Zahrani, N. A. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(19), 6296. [Link]

-

Rovira, X., & Avilés, F. X. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(5), 746. [Link]

- Synthesis of Ethyl 4-(3-methyl-4-nitrophenoxy)-2,6-bis(trifluoromethyl)

-

Al-Suwaidan, I. A., Abdel-Aziz, H. A., & Al-Najjar, H. J. (2021). One-pot synthesis of tetrahydropyrimidinecarboxamides enabling in vitro anticancer activity: a combinative study with clinically relevant brain-penetrant drugs. RSC Advances, 11(46), 28689-28701. [Link]

-

Narsaiah, A., Kumar, C. G., & Reddy, L. S. (2016). Synthesis of Novel Ethyl 2,4-disubstituted 8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-9-carboxylate Derivatives as Promising Anticancer Agents. Bioorganic & Medicinal Chemistry Letters, 26(21), 5203–5206. [Link]

- Ethyl 4-chloro-2-(trifluoromethyl)

-

de la Torre, A., Font, M., & Taltavull, I. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. Organic & Biomolecular Chemistry, 18(32), 6284–6293. [Link]

- Ethyl 4-piperidinecarboxylate(1126-09-6) ¹³C NMR spectrum. (n.d.). ChemicalBook.

-

Gong, P., Zhang, Y., & Liu, Y. (2014). Design and synthesis of novel 2-(4-(2-(dimethylamino)ethyl)-4H-1,2,4-triazol-3-yl)pyridines as potential antitumor agents. European Journal of Medicinal Chemistry, 83, 344–353. [Link]

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.). MDPI.

- 1-(2-(Bis(4-(trifluoromethyl)phenyl)methoxy)ethyl)-1,2,5,6-tetrahydro-3-pyridinecarboxylic acid. (n.d.). PubChem.

-

El-Gazzar, M. G., Hassan, A. S., & El-Gazzar, A. A. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Scientific Reports, 13(1), 15689. [Link]

-

Keshk, E. M., El-Sayed, N. A., & El-Gazzar, M. G. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. Molecules, 28(23), 7808. [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. Design and synthesis of novel 2-(4-(2-(dimethylamino)ethyl)-4H-1,2,4-triazol-3-yl)pyridines as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of novel ethyl 2,4-disubstituted 8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-9-carboxylate derivatives as promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascent of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of Trifluoromethylpyridine Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of the trifluoromethyl (CF3) group into the pyridine scaffold has given rise to a class of compounds with immense significance in modern chemistry. Trifluoromethylpyridines (TFMPs) are cornerstones in the development of life-saving pharmaceuticals and advanced agrochemicals, largely due to the unique physicochemical properties the CF3 moiety imparts.[1][2] These properties include enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which collectively improve a molecule's pharmacokinetic profile and binding affinity to biological targets.[3][4] This technical guide provides a comprehensive exploration of the discovery, historical evolution, and pivotal synthetic methodologies for TFMP derivatives. It details the causality behind key experimental strategies, presents detailed protocols for foundational synthetic transformations, and summarizes critical data to support future research and development in this dynamic field.

Introduction: The Strategic Value of the Trifluoromethyl Group

The introduction of fluorine into organic molecules is a proven strategy for optimizing biological activity.[5] The trifluoromethyl group, in particular, is a powerful bioisostere for a methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can dramatically influence a molecule's behavior in a biological system.[2][6]

Key Physicochemical Properties Imparted by the -CF3 Group:

| Property | Conferred Advantage in Bioactive Molecules | Citation(s) |

| High Electronegativity | Alters the pKa of nearby functional groups, influences binding interactions (e.g., hydrogen bonding), and can block sites of metabolic oxidation. | [2][7] |

| Increased Lipophilicity | Enhances permeability across biological membranes, which can lead to improved absorption, distribution, and bioavailability. | [1][3] |

| Metabolic Stability | The carbon-fluorine bond is exceptionally strong, making the CF3 group highly resistant to metabolic degradation by enzymes like cytochrome P450. This can increase a drug's half-life. | [2][5] |

| Conformational Effects | The steric bulk and electronic nature of the CF3 group can lock a molecule into a specific, biologically active conformation, enhancing its binding affinity to a target protein or enzyme. | [6] |

When attached to a pyridine ring—a ubiquitous scaffold in bioactive compounds—these effects are amplified, creating a "privileged scaffold" that has been successfully exploited across numerous applications.[1][8]

The Dawn of Trifluoromethylpyridines: Early Discoveries and Synthetic Hurdles

The history of trifluoromethyl-aromatics predates that of their pyridine counterparts. In 1898, Swarts reported the first synthesis of benzotrifluoride from benzotrichloride.[7] However, it took nearly half a century for this technology to be translated to heterocyclic systems. The first synthesis of a trifluoromethylpyridine was reported in 1947, marking a significant milestone.[4][7]

The earliest methods were extensions of the benzotrifluoride synthesis, relying on harsh reaction conditions. The general approach involved two key steps:

-

Radical Chlorination: The methyl group of a picoline (methylpyridine) starting material was exhaustively chlorinated to form a trichloromethylpyridine.

-

Halogen Exchange (Halex): The trichloromethyl group was then fluorinated using aggressive reagents like antimony trifluoride (SbF3) or anhydrous hydrogen fluoride (HF) at high temperatures and often superatmospheric pressures.[7][9]

These pioneering methods, while foundational, were fraught with challenges:

-

Harsh Conditions: High temperatures (>300-400 °C) and pressures were often required, limiting laboratory-scale synthesis and posing industrial safety challenges.[9][10]

-

Low Selectivity: The reactions often produced a mixture of partially fluorinated intermediates (e.g., -CFCl2, -CF2Cl) and over-chlorination on the pyridine ring, leading to difficult and costly purification.[7][10]

-

Reagent Toxicity: Reagents like anhydrous HF are highly corrosive and toxic, requiring specialized equipment and handling procedures.[10]

These hurdles underscored the need for more efficient, selective, and scalable synthetic routes, driving decades of innovation in the field.

The Evolution of Synthetic Methodologies

The synthetic approaches to trifluoromethylpyridines can be broadly categorized into two major strategies: the functionalization of a pre-formed pyridine ring and the construction of the ring from a CF3-containing building block.

Strategy 1: Trifluoromethylation via Halogen Exchange on Trichloromethylpyridines

This classical approach remains one of the most common industrial methods for producing key TFMP intermediates.[7] The process begins with an inexpensive picoline feedstock and proceeds through a trichloromethyl intermediate, followed by a fluorine-for-chlorine exchange.

Typical Reaction Sequence for 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF):

The key to this process is the halogen exchange step, which is typically performed in the liquid phase under pressure or in the vapor phase at high temperatures.[7][11] Metal halide catalysts, such as iron(III) chloride (FeCl3), iron(III) fluoride (FeF3), or tin(IV) chloride (SnCl4), are often employed to facilitate the exchange.[9][11][12]

Table of Typical Halex Reaction Conditions:

| Starting Material | Fluorinating Agent | Catalyst | Temperature (°C) | Pressure (psig) | Key Product | Citation(s) |

| 2,3-Dichloro-5-(trichloromethyl)pyridine | Anhydrous HF | FeCl3 | 150 - 250 | 5 - 1200 | 2,3-Dichloro-5-(trifluoromethyl)pyridine | [9] |

| 2-Chloro-5-(trichloromethyl)pyridine | Anhydrous HF | FeCl3 | 150 - 250 | 5 - 1200 | 2-Chloro-5-(trifluoromethyl)pyridine | [9] |

| Chlorinated 3-picolines | Anhydrous HF / Cl2 | None (liquid phase) | Elevated | Superatmospheric | 3-(Trifluoromethyl)pyridine derivatives | [9] |

Strategy 2: Pyridine Ring Construction from CF3-Containing Building Blocks

An alternative and often more regioselective approach is to construct the pyridine ring using a starting material that already contains the trifluoromethyl group.[7] This strategy, known as cyclocondensation, avoids the harsh conditions of the Halex process and provides access to isomers that may be difficult to synthesize otherwise.

Common CF3-Containing Building Blocks:

-

Ethyl 4,4,4-trifluoro-3-oxobutanoate

-

(E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one

-

1,1,1-Trifluoro-2,4-pentanedione

These building blocks react with amines, enamines, or other precursors to form the pyridine ring. This method is particularly valuable in the synthesis of complex agrochemicals like the herbicides dithiopyr and thiazopyr.[7]

Modern Synthetic Advances: Direct Trifluoromethylation

In recent decades, research has focused on methods to directly introduce a CF3 group onto a pyridine ring, bypassing the need for multi-step sequences. These methods offer greater efficiency and functional group tolerance.

Copper-Mediated Trifluoromethylation (Ullmann-type Reaction): This approach involves the reaction of an iodo- or bromopyridine with a trifluoromethyl source in the presence of copper.[13] A common method uses a stoichiometric copper source to generate a "(trifluoromethyl)copper" (CuCF3) species in situ, which then couples with the aryl halide.[14] This reaction is a powerful tool for late-stage functionalization.[15]

Electrophilic and Nucleophilic Reagents: The development of "shelf-stable" trifluoromethylating reagents has revolutionized the field.[16]

-

Electrophilic Reagents (e.g., Togni reagents, Umemoto/Yagupolskii reagents): These reagents deliver a "CF3+" synthon and are effective for trifluoromethylating nucleophilic substrates.[16][17][18]

-

Nucleophilic Reagents (e.g., Ruppert-Prakash reagent, TMSCF3): These reagents deliver a "CF3-" synthon and react with electrophilic sites on the pyridine ring.[16]

Recent advances have even enabled the challenging C3-selective trifluoromethylation of pyridines by first activating the ring via hydrosilylation, followed by reaction with a nucleophilic CF3 source.[18]

Key Applications and Case Studies

The unique properties of the TFMP scaffold have led to its incorporation into a wide range of commercially successful products, particularly in agriculture.[19][20]

Table of Prominent Trifluoromethylpyridine-Containing Agrochemicals:

| Compound Name | Class | Application | Key Intermediate | Citation(s) |

| Fluazifop-butyl | Herbicide | Post-emergence grass control | 2-Chloro-5-(trifluoromethyl)pyridine | [7][19] |

| Flazasulfuron | Herbicide | Broadleaf and grass control | 2-Chloro-3-(trifluoromethyl)pyridine | [7] |

| Dithiopyr | Herbicide | Pre-emergence crabgrass control | Ring construction method | [7] |

| Flonicamid | Insecticide | Aphid and whitefly control | 4-(Trifluoromethyl)nicotinic acid | [7] |

| Picoxystrobin | Fungicide | Broad-spectrum disease control | 3-(Trifluoromethyl)pyridin-2-ol | [8] |

In pharmaceuticals, TFMP derivatives are crucial intermediates for drugs targeting cancer, infectious diseases, and more.[1][5] For example, derivatives of 4-Amino-2-chloro-6-(trifluoromethyl)pyridine have been explored as potent kinase inhibitors for oncology applications.[1]

Detailed Experimental Protocols

To provide practical, field-proven insights, this section details a representative protocol for a common synthetic transformation.

Protocol: Synthesis of 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine

This protocol describes the conversion of a hydroxypyridine to a chloropyridine, a fundamental and widely used transformation in the synthesis of functionalized pyridine intermediates. The causality for using thionyl chloride (SOCl2) with a catalytic amount of N,N-dimethylformamide (DMF) lies in the formation of the Vilsmeier reagent ([(CH3)2N=CHCl]Cl), which is a highly effective catalyst for this type of chlorination, proceeding under milder conditions than SOCl2 alone.

Materials and Equipment:

-

5-Nitro-3-(trifluoromethyl)pyridin-2-ol (1.0 eq)

-

Thionyl chloride (SOCl2) (20.0 eq)

-

N,N-dimethylformamide (DMF) (2.0 eq)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Rotary evaporator

-

Standard laboratory glassware for extraction

-

Reagents for workup: Ethyl acetate (EA), saturated sodium bicarbonate (NaHCO3) solution, brine, anhydrous magnesium sulfate (MgSO4)

Step-by-Step Methodology: [21]

-

Reaction Setup: To a round-bottom flask containing 5-nitro-3-(trifluoromethyl)pyridin-2-ol (e.g., 2.63 g, 12.64 mmol), slowly add thionyl chloride (18.45 mL, 253 mmol) at room temperature with stirring.

-

Catalyst Addition: Carefully add N,N-dimethylformamide (1.96 mL, 25.3 mmol) dropwise to the reaction mixture. Caution: The reaction may be exothermic.

-

Heating: Heat the reaction mixture to 100°C and maintain for 10 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., mobile phase PE/EA = 5:1).

-

Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

-

Aqueous Workup: Carefully partition the concentrated residue between ethyl acetate and a saturated aqueous solution of NaHCO3 to neutralize any remaining acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

-

Washing and Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO4.

-

Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, 2-chloro-5-nitro-3-(trifluoromethyl)pyridine. The product can often be used in the next step without further purification.

Expected Outcome:

-

Yield: ~86%

-

Appearance: Crude solid or oil.

-

TLC (PE/EA = 5:1): Rf = 0.6[21]

This self-validating protocol includes reaction monitoring and a standard workup to ensure the isolation of the desired product, reflecting a trustworthy and reproducible laboratory procedure.

Future Outlook

The field of trifluoromethylpyridine chemistry continues to evolve. Future research will likely focus on developing more sustainable and efficient synthetic methods, such as catalytic C-H activation and photoredox-mediated reactions, to introduce the CF3 group with even greater precision and under milder conditions.[18] As our understanding of medicinal and agrochemical science deepens, the demand for novel, highly functionalized TFMP scaffolds will undoubtedly grow, solidifying their role as a truly privileged structure in chemical discovery for years to come.

References

- The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. (URL: )

-

Tsukamoto, M., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 150-161. (URL: [Link])

- The Strategic Importance of Trifluoromethylpyridine Derivatives in Agrochemicals and Pharmaceuticals. NINGBO INNO PHARMCHEM CO.,LTD. (URL: )

- Trifluoromethylpyridine: A Cornerstone for Next-Gen Agrochemicals and Pharmaceuticals. (URL: )

- The Power of Fluorine: How TFMP Drives Agrochemical Innov

-

Methods for the synthesis of 2‐trifluoromethyl pyridines. ResearchGate. (URL: [Link])

- The Ascent of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Trifluoromethylpyridine Deriv

-

Synthesis of 2‐Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction. ResearchGate. (URL: [Link])

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate. (URL: [Link])

-

Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. (URL: [Link])

-

Copper-Mediated Photoinduced Trifluoromethylation of Arylsulfonium Salts with Yagupolskii–Umemoto Reagent. Organic Letters. (URL: [Link])

- Copper-Mediated Photoinduced Trifluoromethylation of Arylsulfonium Salts with Yagupolskii–Umemoto Reagent.

-

Tsukamoto, M., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed. (URL: [Link])

- Copper-Mediated Photoinduced Trifluoromethylation of Arylsulfonium Salts with Yagupolskii–Umemoto Reagent.

-

Copper-Mediated Photoinduced Trifluoromethylation of Arylsulfonium Salts with Yagupolskii-Umemoto Reagent. PubMed. (URL: [Link])

-

Ma, J. A., & Cahard, D. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry, 4, 28. (URL: [Link])

-

Feng, P., et al. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science. (URL: [Link])

- CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound.

- WO2015151116A2 - Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds.

- US4650875A - Preparation of (trifluoromethyl)pyridines.

-

A new synthesis of 4′-trifluoromethyl-2,2′:6′,2″-terpyridine. ResearchGate. (URL: [Link])

- EP0110690A1 - Preparation of (trifluoromethyl)pyridines.

-

Selective Trifluoromethylation of Pyridines. ChemistryViews. (URL: [Link])

-

Regioselective Direct C–H Trifluoromethylation of Pyridine. ResearchGate. (URL: [Link])

-

Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. PubMed. (URL: [Link])

-

Regioselective Direct C–H Trifluoromethylation of Pyridine. Organic Letters. (URL: [Link])

-

Preparation of \trifluoromethyl\pyridines. European Patent Office. (URL: [Link])

-

Ullmann Reaction. Organic Chemistry Portal. (URL: [Link])

-

Ullmann reaction. Wikipedia. (URL: [Link])

-

Trifluoromethyl-Substituted Pyridines Through Displacement of Iodine by in situ Generated (Trifluoromethyl)copper. ResearchGate. (URL: [Link])

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]

- 10. CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound - Google Patents [patents.google.com]

- 11. EP0110690A1 - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]

- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 13. Ullmann Reaction [organic-chemistry.org]

- 14. researchgate.net [researchgate.net]

- 15. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 16. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Selective Trifluoromethylation of Pyridines - ChemistryViews [chemistryviews.org]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. 2-CHLORO-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]

Key starting materials for Ethyl 4-(trifluoromethyl)-2-pyridinecarboxylate synthesis.

An In-Depth Technical Guide to the Synthesis of Ethyl 4-(Trifluoromethyl)-2-pyridinecarboxylate

Introduction

Ethyl 4-(trifluoromethyl)-2-pyridinecarboxylate is a key building block in the synthesis of a variety of pharmacologically and agrochemically important molecules. The presence of the trifluoromethyl group can significantly enhance properties such as metabolic stability, lipophilicity, and binding affinity. This guide provides a detailed overview of the primary synthetic routes to this valuable compound, focusing on the key starting materials and the rationale behind the chosen methodologies.

Two principal strategies dominate the synthesis of Ethyl 4-(trifluoromethyl)-2-pyridinecarboxylate: the direct esterification of 4-(trifluoromethyl)-2-pyridinecarboxylic acid and the construction of the pyridine ring from acyclic trifluoromethylated precursors. Each approach offers distinct advantages and challenges, which will be explored in detail.

Strategy 1: Esterification of 4-(Trifluoromethyl)-2-pyridinecarboxylic Acid

This is the most straightforward approach, assuming the availability of the parent carboxylic acid. The core of this strategy lies in the efficient conversion of the carboxylic acid to its corresponding ethyl ester.

Key Starting Material: 4-(Trifluoromethyl)-2-pyridinecarboxylic Acid

The synthesis of this crucial precursor is a multi-step process that often begins with more readily available trifluoromethylated building blocks. One common route involves the cyclocondensation of ethyl 4,4,4-trifluoroacetoacetate with cyanoacetamide, followed by a series of transformations.

A patented method describes the synthesis starting from ethyl 4,4,4-trifluoroacetoacetate and cyanoacetamide to form an intermediate, which is then chlorinated and subsequently undergoes hydrogenolysis and hydrolysis to yield 4-(trifluoromethyl)nicotinic acid (an isomer of the desired acid, but the principles are related).[1] A similar strategy can be envisioned for the 2-carboxy isomer.

Esterification Methodologies

Once 4-(trifluoromethyl)-2-pyridinecarboxylic acid is obtained, several esterification methods can be employed.

This classical method involves reacting the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA).[2][3] The reaction is driven to completion by using a large excess of the alcohol and/or by removing the water formed during the reaction.[2][4]

Reaction Mechanism:

-

Protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst.

-

Nucleophilic attack of the ethanol on the protonated carbonyl carbon.

-

Proton transfer from the attacking ethanol to one of the hydroxyl groups.

-

Elimination of water to form a protonated ester.

-

Deprotonation to yield the final ethyl ester.

Experimental Protocol (Adapted from a general Fischer Esterification procedure):

-

To a solution of 4-(trifluoromethyl)-2-pyridinecarboxylic acid (1.0 eq) in absolute ethanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0 °C.

-

Heat the reaction mixture to reflux and maintain for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography or recrystallization to yield Ethyl 4-(trifluoromethyl)-2-pyridinecarboxylate.

For acid-sensitive substrates, alternative methods can be used:

-

Reaction with Thionyl Chloride followed by Ethanol: The carboxylic acid can be converted to the more reactive acyl chloride using thionyl chloride (SOCl₂), which is then reacted with ethanol.[5][6]

-

Steglich Esterification: This method uses dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) and is suitable for acid-sensitive substrates.[6]

Strategy 2: Pyridine Ring Construction

Key Starting Materials

Several trifluoromethyl-containing building blocks are commonly used in this strategy.[7]

-

Ethyl 4,4,4-trifluoroacetoacetate: A versatile β-ketoester.

-

(E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one: An enone that serves as a key synthon.[7][8]

Cyclocondensation Reactions

The core of this strategy is a cyclocondensation reaction to form the pyridine ring. These reactions often involve the condensation of a trifluoromethylated 1,3-dicarbonyl compound (or its equivalent) with a source of ammonia or an enamine.

Reaction Workflow:

Sources

- 1. CN101851193A - A kind of preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]

The Trifluoromethylated Pyridine Motif: A Cornerstone of Modern Bioactive Compound Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Synergistic Power of Fluorine and a Heterocyclic Scaffold

The strategic incorporation of fluorine atoms into molecular scaffolds has become a pillar of modern medicinal and agricultural chemistry. Among the various fluorinated moieties, the trifluoromethyl (CF3) group stands out for its profound and often beneficial impact on a molecule's physicochemical and biological properties.[1][2] When appended to a pyridine ring, a privileged heterocyclic motif in numerous bioactive compounds, the CF3 group's influence is synergistically enhanced, creating a class of molecules with remarkable potential.[1][3] This technical guide provides a comprehensive overview of the biological activities of trifluoromethylated pyridines, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols used for their synthesis and evaluation.

The trifluoromethyl group is a potent modulator of a molecule's properties. Its strong electron-withdrawing nature can significantly alter the pKa of nearby functionalities, influencing ionization states and, consequently, solubility and binding interactions.[4] Furthermore, the CF3 group enhances lipophilicity, which can improve membrane permeability and oral bioavailability.[1][4] Crucially, the carbon-fluorine bond is exceptionally strong, rendering the CF3 group resistant to metabolic degradation and thereby extending a drug's half-life.[4] These unique electronic and steric characteristics enable trifluoromethylated pyridines to engage in specific, high-affinity interactions with biological targets.[5]

I. Anticancer Activity: Targeting the Engines of Malignancy

Trifluoromethylated pyridines have emerged as a significant class of compounds in oncology research, with several derivatives demonstrating potent antiproliferative activity against a range of cancer cell lines.[6][7] Their mechanisms of action often involve the inhibition of key enzymes and signaling pathways that are dysregulated in cancer.

A. Kinase Inhibition: A Primary Mechanism of Action

A predominant mechanism through which trifluoromethylated pyridines exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[8][9]

-

Phosphoinositide 3-Kinase (PI3K)/mTOR Inhibition: The PI3K/Akt/mTOR pathway is frequently hyperactivated in various cancers. The compound PQR309 (bimiralisib), which features a 4-(trifluoromethyl)pyridin-2-amine core, is a potent pan-class I PI3K inhibitor that also targets mTOR kinase.[8][10] The introduction of the C4-trifluoromethyl group was found to significantly increase cellular potency and enzymatic targeting.[8][10]

-

Kinase Insert Domain-containing Receptor (KDR) Inhibition: KDR, also known as VEGFR-2, is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. A series of 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-(amino)pyridin-3-yl)ureas have been identified as potent KDR kinase inhibitors, with compound 5a showing an IC50 of 0.0689 µM.[9]

-

Epidermal Growth Factor Receptor (EGFR) Inhibition: Dysregulation of EGFR signaling is a major driver in several cancers. Novel 5-trifluoromethylpyrimidine derivatives have shown significant inhibitory effects on EGFR and cancer cell proliferation.[11] One such derivative, compound 17v , displayed potent anti-proliferative activity on H1975 cells (IC50 = 2.27 µM) and was shown to induce apoptosis and arrest the cell cycle at the G2/M phase.[12]

B. Other Anticancer Mechanisms

Beyond kinase inhibition, trifluoromethylated pyridines have demonstrated other promising anticancer activities. For instance, some derivatives of 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidines have shown significant cytotoxic effects against various cancer cell lines, including renal cancer and melanoma.[6]

Data Summary: Anticancer Activity of Representative Trifluoromethylated Pyridines

| Compound/Derivative | Target | Cell Line(s) | Activity Metric | Value | Reference |

| PQR309 (bimiralisib) | PI3Kα | - | Ki | 17 nM | [8][10] |

| Compound 5a | KDR | - | IC50 | 0.0689 µM | [9] |

| Compound 17v | EGFR | H1975 | IC50 | 2.27 µM | [12] |

| Thiazolo[4,5-d]pyrimidine Derivative 3b | - | Melanoma cell lines | - | Reduced viability to 20% at 50 µM | [6] |

Experimental Protocols

This protocol describes a practical and efficient method for synthesizing α-trifluoromethylated pyridines.[13]

-

Reaction Setup: To a solution of CoCl2(phen) (3 mol%), zinc bromide (10 mol%), and zinc dust (10 mol%) in dichloroethane (DCE), add the desired nitrile (1.0 equiv.) and trifluoromethylated diyne (1.5 equiv.).

-

Reaction Conditions: Heat the mixture at 80°C for 3 hours.

-

Work-up and Purification: After cooling to room temperature, filter the reaction mixture through a pad of Celite. Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography on silica gel to afford the desired α-trifluoromethylated pyridine.

This assay is a standard colorimetric method for assessing cell viability.[12]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., trifluoromethylated pyridine derivatives) and a positive control (e.g., 5-FU) for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Signaling Pathway Visualization

Caption: Inhibition of the PI3K/mTOR pathway by PQR309.

II. Antimicrobial and Antiviral Activities

The unique electronic properties of trifluoromethylated pyridines also make them promising candidates for the development of novel antimicrobial and antiviral agents.[14][15][16]

A. Antibacterial and Antifungal Activity

Several studies have reported the synthesis and evaluation of trifluoromethylated pyridine derivatives with significant antibacterial and antifungal properties. For example, certain fluorinated pyridine nucleosides have been evaluated for their antibacterial activities against Staphylococcus aureus, Bacillus infantis, Escherichia coli, and Stenotrophomonas maltophilia.[14] Additionally, pyrazolo[3,4-b]pyridines bearing benzenesulfonamide and trifluoromethyl moieties have demonstrated moderate antibacterial activity against Gram-positive bacteria.[15] The introduction of a trifluoromethyl group to the pyridine ring can improve antifungal activity and expand the antifungal spectrum.[2]

B. Anti-Chlamydia Activity

A series of (trifluoromethyl)pyridines have been identified as potent and selective anti-Chlamydia trachomatis agents.[16] These compounds were found to be bactericidal and non-toxic to mammalian cells. Notably, one of the most active molecules acted synergistically with azithromycin at subinhibitory concentrations, suggesting a potential for combination therapy.[16]

C. Antiviral Activity

The trifluoromethyl group is a key feature in several FDA-approved antiviral drugs.[17] For instance, Doravirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV, contains a 4-(trifluoromethyl)pyridine moiety.[17] The design of such compounds often leverages the ability of the trifluoromethyl group to enhance binding to viral enzymes and resist metabolic degradation.[18]

Experimental Protocols

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium.

-

Serial Dilution: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at the appropriate temperature and for the required duration for the specific microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

III. Agrochemical Applications: Protecting Crops with Precision

Trifluoromethylated pyridines are extensively used in the agrochemical industry as herbicides, insecticides, and fungicides.[2][3][13] The trifluoromethyl group often enhances the efficacy and selectivity of these compounds.

A. Herbicides

Several commercial herbicides incorporate a trifluoromethylpyridine scaffold. For example, Bicyclopyrone is a herbicide that acts by inhibiting 4-hydroxyphenylpyruvate dioxygenase (HPPD), leading to the destruction of chlorophyll in plants.[13] Pyroxsulam, another example, is an acetolactate synthase (ALS)-inhibiting herbicide used for weed control in cereal crops.[3]

B. Insecticides and Nematicides

Sulfoxaflor is a systemic insecticide that acts as an insect neurotoxin.[13] Fluazaindolizine, a nematicide, contains a trifluoromethyl group at the 6-position of its imidazopyridine moiety, which is crucial for its activity against root-knot nematodes.[3]

Structure-Activity Relationship Insights

The position of the trifluoromethyl group on the pyridine ring is critical for biological activity. For instance, in the development of certain herbicides, 3- or 5-trifluoromethyl-substituted pyridines were initially common, while later developments saw an increase in 6-trifluoromethyl-substituted derivatives.[3] For some protoporphyrinogen oxidase (PPO) inhibiting herbicides, the presence of a -CF3 group on the pyridine ring was found to enhance activity.[2]

Experimental Workflow Visualization

Sources

- 1. nbinno.com [nbinno.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Practical Synthesis of α-Trifluoromethylated Pyridines Based on Regioselective Cobalt-Catalyzed [2+2+2] Cycloaddition using Trifluoromethylated Diynes with Nitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. In Vitro and In Vivo Activity of (Trifluoromethyl)pyridines as Anti- Chlamydia trachomatis Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

The Synthesis of 4-(Trtrifluoromethyl)pyridine Derivatives: A Technical Guide for Researchers

The incorporation of the trifluoromethyl (CF₃) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and agrochemical design. The unique electronic properties of the CF₃ group—strong electron-withdrawing character, high lipophilicity, and metabolic stability—can profoundly enhance the pharmacological profile of a molecule.[1][2] Among these scaffolds, the 4-(trifluoromethyl)pyridine moiety is a privileged structure found in numerous commercial products and clinical candidates.[1][3] This guide provides an in-depth review of the primary synthetic strategies for accessing 4-(trifluoromethyl)pyridine derivatives, with a focus on the underlying chemical principles and practical applications for researchers in drug discovery and development.

I. Strategic Approaches to Synthesis

The synthesis of 4-(trifluoromethyl)pyridine derivatives can be broadly categorized into two main strategies:

-

Direct Trifluoromethylation of Pre-formed Pyridine Rings: This approach involves the introduction of a CF₃ group onto a pre-existing pyridine or substituted pyridine ring. These methods are often desirable for late-stage functionalization of complex molecules.

-

Construction of the Pyridine Ring from Trifluoromethyl-Containing Building Blocks: In this strategy, the pyridine ring is assembled from acyclic precursors that already contain the trifluoromethyl group. This is often a more robust and scalable approach for the synthesis of specific isomers.

The choice between these strategies depends on several factors, including the desired substitution pattern, the availability of starting materials, and the scalability of the reaction.

II. Direct C-H Trifluoromethylation of Pyridine Derivatives

Direct C-H trifluoromethylation is an attractive strategy as it avoids the need for pre-functionalized starting materials. However, controlling the regioselectivity of this transformation on the electron-deficient pyridine ring can be challenging.[4] Reactions involving trifluoromethyl radicals often yield a mixture of 2-, 3-, and 4-substituted products.[4] Several methods have been developed to achieve regioselective trifluoromethylation at the 4-position.

Nucleophilic Trifluoromethylation via Pyridinium Salt Activation

One effective strategy to direct trifluoromethylation to the 4-position involves the activation of the pyridine ring as an N-substituted pyridinium salt. This increases the electrophilicity of the ring and directs nucleophilic attack to the 2- and 4-positions.

A notable example is the direct C-H trifluoromethylation of pyridine using trifluoroacetic acid (TFA) as an inexpensive and readily available trifluoromethyl source.[5][6] The pyridine is first converted to an N-methylpyridinium salt, which then undergoes nucleophilic trifluoromethylation.[5][6]

Experimental Protocol: Nucleophilic Trifluoromethylation of N-Methylpyridinium Iodide [5]

-

To a reaction vessel, add N-methyl-2-phenylpyridinium iodide (1a, 0.25 mmol), silver carbonate (Ag₂CO₃, 0.5 mmol), and trifluoroacetic acid (2a, 0.5 mmol).

-

Add N,N-dimethylformamide (DMF, 1.0 mL).

-

Heat the mixture at 150 °C under an air atmosphere for 24 hours.

-

After cooling to room temperature, the reaction mixture is diluted and purified by column chromatography to yield the 4-(trifluoromethyl)pyridine product.

The proposed mechanism for this reaction involves the formation of a trifluoromethyl anion equivalent, which then attacks the activated pyridinium salt. The silver carbonate likely plays a role in promoting the decarboxylation of trifluoroacetic acid.

III. Pyridine Ring Synthesis from Trifluoromethyl-Containing Building Blocks